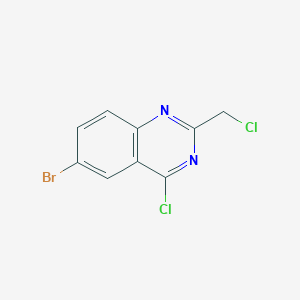6-Bromo-4-chloro-2-(chloromethyl)quinazoline
CAS No.: 1216816-26-0
Cat. No.: VC5563900
Molecular Formula: C9H5BrCl2N2
Molecular Weight: 291.96
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1216816-26-0 |
|---|---|
| Molecular Formula | C9H5BrCl2N2 |
| Molecular Weight | 291.96 |
| IUPAC Name | 6-bromo-4-chloro-2-(chloromethyl)quinazoline |
| Standard InChI | InChI=1S/C9H5BrCl2N2/c10-5-1-2-7-6(3-5)9(12)14-8(4-11)13-7/h1-3H,4H2 |
| Standard InChI Key | YOIDABABTRGNNO-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Br)C(=NC(=N2)CCl)Cl |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s structure consists of a bicyclic quinazoline system with three distinct substituents:
-
Bromine at position 6, enhancing electrophilic reactivity.
-
Chlorine at position 4, contributing to electronic stabilization.
-
Chloromethyl (-CH₂Cl) at position 2, enabling further functionalization .
The SMILES notation (ClCC₁=NC(Cl)=C₂C=CC(Br)=CC₂=N₁) and InChIKey (YOIDABABTRGNNO-UHFFFAOYSA-N) provide unambiguous identifiers for its configuration .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Low in polar solvents | |
| Stability | Stable at 0–5°C under dry conditions | |
| Purity | ≥97% (commercial grades) |
The chloromethyl group’s lability necessitates careful handling to avoid hydrolysis or unintended substitutions .
Synthesis Methodologies
Pathway via o-Anthranilic Acid Derivatives
A general method involves reacting o-anthranilic acid derivatives with chloroacetonitrile under acidic conditions. For example:
-
Chlorination: o-Anthranilic acid is treated with POCl₃ to form 4-chloro intermediates.
-
Bromination: Electrophilic bromination introduces the bromine substituent at position 6.
-
Chloromethylation: Chloroacetonitrile facilitates the addition of the chloromethyl group at position 2 .
This one-pot protocol achieves yields up to 91% under reflux conditions with triethylamine and trichlorophosphate .
Alternative Routes
Applications in Pharmaceutical Research
Anticancer Agents
6-Bromo-4-chloro-2-(chloromethyl)quinazoline serves as a precursor for 4-anilinoquinazoline derivatives, which exhibit inhibitory activity against tyrosine kinases. Key findings include:
Antibacterial and Antiviral Scaffolds
Functionalization at the chloromethyl position yields compounds with moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and herpes simplex virus (EC₅₀: 2.5 µM) .
Recent Advances and Future Directions
Recent patents (e.g., US20100069383A1) highlight its role in synthesizing kinase inhibitors for inflammatory diseases . Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume